(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride chemical properties
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride chemical properties
An In-Depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: Properties, Synthesis, and Applications
Abstract
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a valuable chiral building block of significant interest in the pharmaceutical and medicinal chemistry sectors.[][2] Its stereochemically defined structure, featuring a primary amine and a methyl ester on a substituted benzene ring, renders it a versatile intermediate for the asymmetric synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations.[3][4] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, stereoselective synthesis, analytical characterization, and applications in drug development, offering critical insights for researchers, scientists, and drug development professionals.
The Significance of Chiral Building Blocks in Drug Discovery
Chirality is a fundamental principle in drug design, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[][5] Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.
This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient and controlled synthesis of these stereochemically defined molecules.[][6] (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride serves as a prime example of such a building block, providing a scaffold with multiple functional points for elaboration into more complex drug candidates.[2]
Physicochemical and Structural Properties
The foundational properties of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride are summarized below. Understanding these characteristics is the first step in its effective application in a research and development setting.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | [7] |
| CAS Number | 847728-91-0 | [8] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [8] |
| Molecular Weight | 215.68 g/mol | [8] |
| InChI Key | PMFQSOTUHJSZHY-FJXQXJEOSA-N | [7] |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | N/A |
Table 2: Physical and Handling Properties
| Property | Value | Reference(s) |
| Appearance | Typically a white to off-white solid or crystalline powder. | [9][10] |
| Melting Point | Data not consistently reported; should be determined experimentally. Related achiral compound melts at 238-243 °C. | [11][12] |
| Solubility | The hydrochloride form enhances solubility in polar solvents like water and alcohols. | [3][4] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C). | [9][10] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_ester [label="C", pos="2.5,0!"]; O1_ester [label="O", pos="3.2,0.5!"]; O2_ester [label="O", pos="3.2,-0.5!"]; C_methyl_ester [label="CH₃", pos="4.0,-0.5!"];
C_ethyl_alpha [label="C", pos="-2.8,0!"]; H_alpha [label="H", pos="-3.1, 0.4!"]; C_ethyl_beta [label="CH₃", pos="-3.5,-0.5!"]; N_amine [label="H₃N⁺Cl⁻", pos="-3.5,0.5!"]; S_stereo [label="(S)", fontcolor="#EA4335", pos="-2.2,0.4!"];
// Positioning the ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Aromatic Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituent Bonds C4 -- C_ester [label=""]; C_ester -- O1_ester [style=dashed]; C_ester -- O2_ester [style=solid]; O2_ester -- C_methyl_ester [style=solid];
C1 -- C_ethyl_alpha [label=""]; C_ethyl_alpha -- H_alpha [style=solid]; C_ethyl_alpha -- C_ethyl_beta [style=solid]; C_ethyl_alpha -- N_amine [style=bold, arrowhead=tee, arrowtail=odot, dir=both, color="#4285F4"]; }
Caption: 2D structure of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride.
Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is paramount. The following is a guide to the expected spectroscopic data based on its functional groups and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons: Two sets of doublets between δ 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[13]
-
Benzylic Proton (-CH-): A quartet resulting from coupling with the adjacent methyl group.
-
Amine Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A doublet coupled to the benzylic proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
-
Ester Carbonyl (-C=O): A signal in the range of δ 165-167 ppm.[13]
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.[13]
-
Benzylic Carbon (-CH-): A signal in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy: The hydrochloride salt form significantly influences the IR spectrum.
-
N-H Stretch: A very broad and strong absorption band from approximately 2500-3000 cm⁻¹ is expected, characteristic of an ammonium (R-NH₃⁺) salt.[14]
-
C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.[15]
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1730 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Under typical ESI+ conditions, the spectrum will show the mass of the protonated free base (the cation).
-
Molecular Ion: A peak corresponding to [M+H]⁺ for the free amine (C₁₀H₁₃NO₂) at m/z ≈ 180.2. The molecular weight of the free base is 179.22 g/mol .[2]
-
Fragmentation: Characteristic fragmentation may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[2]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. The most direct and effective methods often involve the asymmetric catalytic reduction of imines or related precursors.[]
Conceptual Protocol: Asymmetric Reductive Amination
This protocol describes a common and efficient laboratory-scale synthesis of chiral amines from a prochiral ketone. The key to success is the choice of a chiral catalyst or auxiliary that directs the hydrogenation to one face of the intermediate imine, establishing the desired (S)-stereocenter.
Objective: To synthesize (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride from Methyl 4-acetylbenzoate.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonium source (e.g., Ammonium acetate)
-
Chiral catalyst (e.g., a Noyori-type Ru-diamine catalyst or a chiral phosphoric acid)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Hydrochloric acid (e.g., HCl in ether or isopropanol)
Step-by-Step Methodology:
-
Imine Formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-acetylbenzoate and the ammonium source in the anhydrous solvent. Stir at room temperature to facilitate the formation of the corresponding imine intermediate. This step is often performed in situ.
-
Asymmetric Reduction: Introduce the chiral catalyst to the reaction mixture. Pressurize the vessel with H₂ gas or add the chemical reductant (e.g., formic acid for transfer hydrogenation). The reaction is typically run at a controlled temperature until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.
-
Causality Insight: The chiral ligand complexed to the metal catalyst creates a chiral pocket around the active site. The imine substrate can only bind in a specific orientation, exposing one face to the hydride source, thus leading to the preferential formation of the (S)-enantiomer.
-
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solution under reduced pressure. The crude product can be purified via column chromatography to isolate the free amine.
-
Salt Formation: Dissolve the purified (S)-Methyl 4-(1-aminoethyl)benzoate free base in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid solution dropwise while stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Caption: General workflow for the asymmetric synthesis of the target compound.
Analytical Characterization and Quality Control
For applications in drug development, verifying the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the chiral building block is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5]
Protocol: Chiral HPLC for Enantiomeric Excess Determination
Objective: To determine the enantiomeric purity of a synthesized batch of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak or Chiralcel)
-
Mobile phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol), often with an amine additive (e.g., Diethylamine, DEA) to improve peak shape.
-
Sample: A dilute solution of the compound in the mobile phase.
Step-by-Step Methodology:
-
System Preparation: Equilibrate the chiral column with the pre-mixed and degassed mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Trustworthiness Insight: A stable baseline is essential for accurate integration and quantification.
-
-
Racemic Standard Injection: First, inject a sample of the racemic (50:50 mixture of R and S) compound. This is crucial to identify the retention times of both enantiomers and confirm that the method is capable of separating them (i.e., achieves baseline resolution).
-
Sample Injection: Inject a known concentration of the synthesized (S)-enantiomer sample.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength where the compound absorbs (e.g., ~254 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard run.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Self-Validation: The result is only valid if the racemic standard showed two well-resolved peaks, confirming the method's suitability.
-
Caption: Workflow for chiral HPLC analysis to determine enantiomeric purity.
Applications in Medicinal Chemistry
The utility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride lies in its two distinct reactive handles: the primary amine and the methyl ester. This dual functionality allows for sequential or orthogonal chemical modifications to build molecular complexity.[2]
-
Amine Functionalization: The primary amine is a versatile nucleophile. It can readily undergo reactions such as acylation to form amides, reductive amination to form secondary amines, and arylation to form diarylamines. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a different set of amides (e.g., using standard peptide coupling reagents like HATU or EDC). Alternatively, the ester can be reduced to a primary alcohol.
This synthetic versatility makes it a key intermediate in the development of drugs for various therapeutic areas, including central nervous system (CNS) and cardiovascular diseases.[3][4]
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical for laboratory safety. Based on data for structurally similar compounds, (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride should be handled with care.[16]
Table 3: GHS Hazard Information (Representative)
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | May cause harm if ingested. | H302 |
| Causes skin irritation | May cause redness and irritation upon skin contact. | H315 |
| Causes serious eye irritation | May cause significant eye irritation or damage. | H319 |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark location, as recommended.[9][10]
Conclusion
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a high-value, versatile chiral building block that serves as a critical starting material in modern drug discovery. Its defined stereochemistry and dual functional handles provide a robust platform for the synthesis of complex and enantiomerically pure pharmaceutical agents. A thorough understanding of its chemical properties, coupled with rigorous analytical and stereochemical control, is essential for its successful application in the development of next-generation therapeutics.
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